molecular formula C7H9Cl3N2 B6184340 (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride CAS No. 2624140-62-9

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride

Cat. No.: B6184340
CAS No.: 2624140-62-9
M. Wt: 227.5 g/mol
InChI Key: JCXUYENLMNPDAT-UHFFFAOYSA-N
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Description

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is a derivative of phenylhydrazine, characterized by the presence of two chlorine atoms and one methyl group on the phenyl ring, along with a hydrazine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4-dichloro-5-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-dichloro-5-methylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-dichloro-5-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Lacks the chlorine and methyl substituents.

    2,4-dichlorophenylhydrazine: Similar structure but without the methyl group.

    5-methylphenylhydrazine: Similar structure but without the chlorine atoms.

Uniqueness

(2,4-dichloro-5-methylphenyl)hydrazine hydrochloride is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This combination of substituents can influence its reactivity and interaction with biological targets, making it distinct from other phenylhydrazine derivatives.

Properties

CAS No.

2624140-62-9

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

(2,4-dichloro-5-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4-2-7(11-10)6(9)3-5(4)8;/h2-3,11H,10H2,1H3;1H

InChI Key

JCXUYENLMNPDAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)NN.Cl

Purity

95

Origin of Product

United States

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